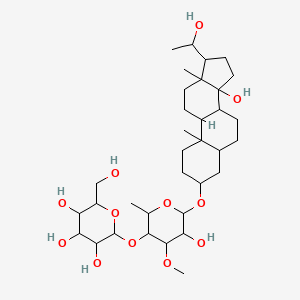

Caratuberside B

CAS No.: 119767-18-9

Cat. No.: VC17173561

Molecular Formula: C34H58O12

Molecular Weight: 658.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 119767-18-9 |

|---|---|

| Molecular Formula | C34H58O12 |

| Molecular Weight | 658.8 g/mol |

| IUPAC Name | 2-[5-hydroxy-6-[[14-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C34H58O12/c1-16(36)20-10-13-34(41)22-7-6-18-14-19(8-11-32(18,3)21(22)9-12-33(20,34)4)44-31-27(40)29(42-5)28(17(2)43-31)46-30-26(39)25(38)24(37)23(15-35)45-30/h16-31,35-41H,6-15H2,1-5H3 |

| Standard InChI Key | AMDCWRHQFJRCAD-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(C)O)O)C)C)O)OC)OC6C(C(C(C(O6)CO)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Caratuberside B belongs to the pregnane glycoside class, featuring a steroidal backbone modified with sugar moieties. Its systematic IUPAC name is -14,20-dihydroxypregnan-3-yl 6-deoxy-4-O--D-glucopyranosyl-3-O-methyl--D-galactopyranoside . The compound’s structure includes a -D-galactopyranoside core linked to a glucopyranosyl unit, with methylation at the 3-O position and hydroxylation at C14 and C20 .

Table 1: Key Chemical Properties of Caratuberside B

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 658.8 g/mol |

| Synonyms | CARATUBERSIDE B; 119767-18-9 |

| Sugar Moieties | 6-deoxy-4-O--D-glucopyranosyl, 3-O-methyl--D-galactopyranoside |

| Steroidal Backbone | 14,20-dihydroxypregnane |

Structural Challenges

The presence of multiple undefined stereocenters complicates 3D conformational analysis, as noted in PubChem records . This structural complexity necessitates advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) for full elucidation.

Pharmacological Activities

Appetite Suppression and Anti-Obesity Effects

Caratuberside B contributes to the appetite-suppressing properties of Caralluma extracts. In a randomized, placebo-controlled trial involving 50 overweight adults, a 1 g/day dose of C. fimbriata extract (standardized to pregnane glycosides) reduced hunger scores by 20% and waist circumference by 8% over two months . Mechanistically, it modulates hypothalamic signaling pathways, potentially inhibiting ghrelin synthesis and neuropeptide-Y activity .

Table 2: Key Pharmacological Studies on Caratuberside B

Mechanisms of Action

Hypothalamic Energy Sensing

Caratuberside B enhances energy-sensing signals in the hypothalamus, promoting satiety. This action involves amplification of adenosine monophosphate-activated protein kinase (AMPK) pathways, which regulate metabolic homeostasis .

Cell Cycle Inhibition in Adipogenesis

In pre-adipocyte 3T3-L1 cells, Caratuberside B disrupts the G1 phase of the cell cycle by preventing nuclear import of cyclin D1-CDK4/6 complexes . This mechanism parallels hydroxyurea, a known antineoplastic agent, suggesting utility in preventing hyperplastic obesity .

Traditional and Modern Applications

Ethnomedicinal Use

Caralluma species have been employed in Ayurveda and folk medicine to treat diabetes, inflammation, and gastrointestinal disorders . Caratuberside B-rich extracts are consumed as appetite suppressants during famines or long journeys .

Contemporary Therapeutic Formulations

Standardized extracts like Slimaluma™ (Gencor Pacific Group) leverage Caratuberside B for weight management. These formulations are Generally Recognized as Safe (GRAS) but may cause mild adverse effects (e.g., constipation, rash) .

Future Research Directions

-

Clinical Trials: Larger-scale human studies to validate efficacy in obesity management.

-

Mechanistic Studies: Elucidate interactions with ghrelin receptors and AMPK pathways.

-

Bioavailability Optimization: Develop nanoformulations to enhance solubility and absorption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume